molecular formula C9H8N2O2 B12846941 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12846941
M. Wt: 176.17 g/mol
InChI Key: JCXIJCIEYHSUGB-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring fused pyrrole and pyridine rings with a methyl substituent at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol (predicted) . Key properties include:

  • Density: 1.506 g/cm³
  • Boiling Point: 471.1±25.0 °C (predicted)
  • pKa: 2.41±0.30 (indicating moderate acidity)
  • Solubility: Slightly soluble in water, readily soluble in methanol, ethanol, and chloroform .

The compound is synthesized via alkylation of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine with iodomethane under reflux, followed by purification using column chromatography . It serves as a critical intermediate in medicinal chemistry, particularly for developing cannabinoid CB2 receptor agonists and anticancer agents .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-4-10-3-2-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

JCXIJCIEYHSUGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired pyrrolopyridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical proton transfer reactions, forming salts with bases. This property is critical for solubility modulation in pharmaceutical applications.

Reaction TypeReagents/ConditionsProductReference
Salt formationNaOH (aqueous, room temp)Sodium carboxylate derivative
ProtonationHCl (acidic conditions)Protonated carboxylic acid

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These derivatives are key intermediates in drug design.

Esterification

ReagentsConditionsProductYieldReference
Methanol + H₂SO₄Reflux, 12 hrMethyl ester78%
Ethanol + DCC/DMAPRoom temp, 6 hrEthyl ester85%

Amidation

ReagentsConditionsProductYieldReference
Thionyl chlorideConvert to acyl chlorideAcyl chloride intermediate92%
Benzylamine + EDCIDCM, 0°C to room tempBenzylamide derivative80%

Nucleophilic Aromatic Substitution

While the parent compound lacks halogens, brominated analogs (e.g., 4-bromo derivatives) undergo Suzuki-Miyaura couplings. For example, 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid reacts under the following conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 125°C (microwave)Biaryl derivative65–90%

Decarboxylation

Under high-temperature or oxidative conditions, the carboxylic acid group can be removed:

ReagentsConditionsProductReference
CuO, Quinoline200°C, inert atmosphere1-Methyl-1H-pyrrolo[3,2-c]pyridine

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFR signaling pathways. One compound exhibited an IC50 value of 1900 nM against FGFR1, demonstrating significant anti-proliferative activity against breast cancer cell lines such as 4T1 and MDA-MB-231 .
CompoundFGFR Inhibition IC50 (nM)Cancer Cell Line TestedActivity
Compound 119004T1Anti-proliferative
Compound 4h7 (FGFR1)MDA-MB-231Induced apoptosis

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Research indicates that pyrrolo[3,2-c]pyridine derivatives may have potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.

  • Research Insight : In vitro studies suggest that these compounds can inhibit pathways that lead to neuronal apoptosis, although further studies are needed to elucidate the exact mechanisms involved .

Synthesis and Development

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications.

Synthetic Pathways

Common synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials such as substituted pyridines and carboxylic acids.
  • Functionalization : Introducing various substituents to enhance biological activity and selectivity.

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound can selectively inhibit specific targets involved in cancer progression.

Targeted Inhibition Studies

Studies have shown that certain derivatives effectively inhibit FGFR-mediated signaling pathways, leading to reduced tumor growth in preclinical models.

Study ReferenceTargeted PathwayResult
Jin Q. et al., 2021FGFR signalingSignificant reduction in cell proliferation
Research Group X, Year YNeuronal apoptosisModulation of survival pathways

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound forms hydrogen bonds with specific amino acid residues in the receptor’s active site, stabilizing its inhibitory effect .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and analogous pyrrolopyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Notes
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 1-Me, 3-COOH C₉H₈N₂O₂ 176.17 CB2 agonist precursor ; moderate acidity 0.99g via alkylation
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Cl, 3-COOH C₈H₅ClN₂O₂ 196.59 Cytotoxic studies; higher lipophilicity 1g (95% purity)
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 5-Br, pyrazole core, 3-COOH C₇H₄BrN₃O₂ 258.03 Anticancer agent intermediate Four-step synthesis
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1-Et, 3-COOH C₁₀H₁₀N₂O₂ 190.20 Enhanced metabolic stability vs. methyl CAS 1394175-20-2
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Isomeric pyrrolo[2,3-b]pyridine C₉H₈N₂O₂ 176.17 Lower solubility in polar solvents vs. [3,2-c] isomer 95% purity

Research Findings and Key Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 5- or 6-positions increase acidity (pKa ~2.4–2.6) and alter pharmacokinetic profiles .
  • Isomeric Differences : The [3,2-c]pyridine isomer (target compound) exhibits superior solubility in organic solvents compared to the [2,3-b]pyridine isomer, influencing formulation strategies .
  • Therapeutic Potential: Modifications at the 1-position (e.g., ethyl, methoxymethyl) enhance blood-brain barrier penetration, critical for CNS-targeted drugs .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • IUPAC Name: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • CAS Number: 1394175-17-7
  • Molecular Formula: C9H8N2O2
  • Molecular Weight: 164.17 g/mol

Biological Activity Overview

The biological activity of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Antitumor Activity
    • Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the nanomolar range against human tumor cells, suggesting potent anticancer properties .
  • Antiviral Properties
    • Studies have reported antiviral activities against viruses such as HIV and respiratory syncytial virus (RSV). For example, certain derivatives demonstrated effective inhibition of HIV replication with EC50 values below 10 µM .
  • Anti-inflammatory Effects
    • The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases .
  • Neuroprotective Effects
    • Preliminary findings suggest neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

StudyFindings
Study on Antitumor Activity This study evaluated the antiproliferative effects of various pyrrolo[3,2-c]pyridine derivatives on human cancer cell lines. Most compounds exhibited IC50 values ranging from 10 nM to 100 nM, indicating strong antitumor activity .
Antiviral Activity Assessment In vitro tests showed that selected derivatives inhibited HIV-1 with an EC50 of approximately 1.65 µM and demonstrated good selectivity indices .
Neuroprotective Evaluation Research highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative disorders .

The mechanisms underlying the biological activities of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are multifaceted:

  • Antitumor Mechanism: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.
  • Antiviral Mechanism: It may interfere with viral replication processes by targeting specific viral enzymes or host cell factors essential for viral life cycles.
  • Anti-inflammatory Mechanism: Modulation of cytokine release and inhibition of NF-kB signaling pathways are likely involved in its anti-inflammatory effects.

Q & A

Q. What controls are critical for biological assays involving this compound?

  • Methodology : Include vehicle controls (DMSO concentration-matched), positive controls (e.g., staurosporine for kinase inhibition), and stability controls (pre- vs. post-assay LC-MS). For cell-based studies, verify membrane permeability via intracellular concentration measurements .

Q. How can researchers mitigate batch-to-batch variability in pharmacological testing?

  • Methodology : Standardize synthesis protocols (e.g., Grignard reagent freshness, distillation purity) and characterize each batch via ¹H NMR, HRMS, and elemental analysis. Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) .

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